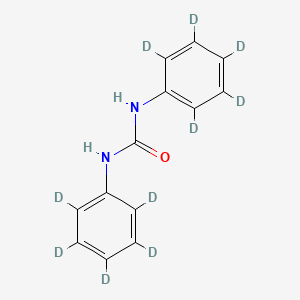
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI): is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is a derivative of pentonic acid and features an anhydro bridge, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester typically involves the cyclization of a suitable precursor under specific conditions. One common method includes the reaction of a pentonic acid derivative with a dehydrating agent to form the anhydro bridge .
Industrial Production Methods: it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial chemistry, this compound can be used in the production of polymers and other materials that require specific structural features .
Wirkmechanismus
The mechanism of action for threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester involves its interaction with various molecular targets. The anhydro bridge and ester group allow it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Pentonic acid derivatives: These compounds share a similar backbone but lack the anhydro bridge.
Anhydro sugars: Compounds like anhydroglucose have similar structural features but differ in their functional groups.
Uniqueness: The presence of the anhydro bridge and the specific ester configuration make threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester unique.
Eigenschaften
CAS-Nummer |
132748-46-0 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 |
IUPAC-Name |
methyl (2S,3R)-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3/t5-,7-/m1/s1 |
InChI-Schlüssel |
HTSLJNQJVVFIQA-IYSWYEEDSA-N |
SMILES |
CCC1(C(O1)C(=O)OC)C |
Synonyme |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)

